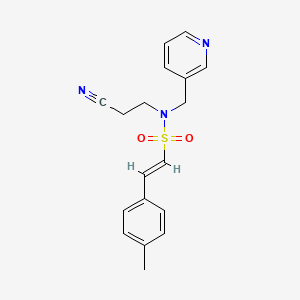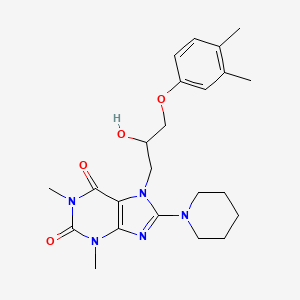
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-fluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3Cl2FO . It is used as a reagent in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide” were not found, “2-Chloro-6-fluorobenzoyl chloride” has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “2-Chloro-6-fluorobenzoyl chloride” has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Physical And Chemical Properties Analysis
“2-Chloro-6-fluorobenzoyl chloride” is a clear colorless liquid with a density of 1.401 g/mL at 25 °C (lit.) . It has a melting point of 7 °C and a boiling point of 208-210 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cytotoxic Activity of Carboxamide Derivatives : A study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the broad potential of carboxamide derivatives in cancer research (Deady et al., 2005).
PARP Inhibitors : Research into phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors led to the identification of compounds with significant cellular potency and good oral bioavailability, suggesting applications in cancer treatment and possibly beyond (Penning et al., 2010).
Material Science and Chemistry
Metal-Free, Acid-Catalyzed Synthesis : A study on the metal-free, acid-catalyzed synthesis of anthranilic acid derivatives using carbodiimides indicates potential applications in material science and organic synthesis, emphasizing the versatility of carboxamide derivatives (Culf et al., 2015).
Polyamide Synthesis : Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) showcases the role of specific carboxamide derivatives in developing new polymeric materials with potential applications in various industries (Hsiao et al., 2000).
Antitumor and Antimicrobial Studies
Antitumor Agents : Studies on the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides as "minimal" DNA-intercalating agents suggest potential applications in developing novel antitumor strategies that may not rely on conventional mechanisms like topoisomerase II inhibition (Denny et al., 1990).
Antimicrobial Activity : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial potential of carboxamide derivatives, suggesting their application in addressing antibiotic resistance (Patel & Patel, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYYZYAOBGFBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)


![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)
![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)
![(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid](/img/structure/B2651008.png)
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)